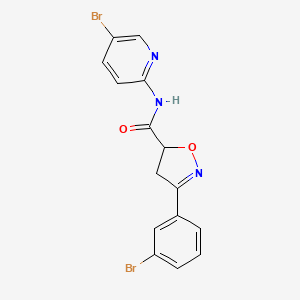![molecular formula C21H19BrN2O5S B10893355 ethyl (5-bromo-2-methoxy-4-{(E)-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10893355.png)
ethyl (5-bromo-2-methoxy-4-{(E)-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(5-BROMO-2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-BROMO-2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Thiazole Formation: Construction of the thiazole ring.
Phenylimine Formation: Introduction of the phenylimine group.
Esterification: Formation of the ethyl ester group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-(5-BROMO-2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining environmental and safety standards.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(5-BROMO-2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 2-(5-BROMO-2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mecanismo De Acción
The mechanism of action of ETHYL 2-(5-BROMO-2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-(5-BROMO-2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE: shares similarities with other compounds containing thiazole, phenylimine, and ester functional groups.
Uniqueness
The uniqueness of ETHYL 2-(5-BROMO-2-METHOXY-4-{[4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H19BrN2O5S |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
ethyl 2-[5-bromo-2-methoxy-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H19BrN2O5S/c1-3-28-19(25)12-29-17-11-15(22)13(9-16(17)27-2)10-18-20(26)24-21(30-18)23-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,23,24,26)/b18-10+ |
Clave InChI |
TUBMEYYNBBZEJP-VCHYOVAHSA-N |
SMILES isomérico |
CCOC(=O)COC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


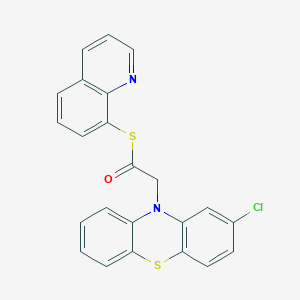
![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one](/img/structure/B10893278.png)
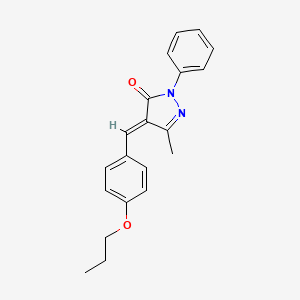
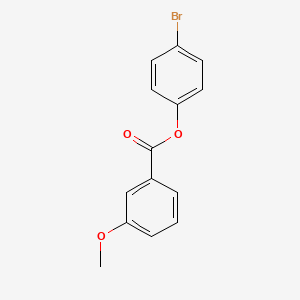
![1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)
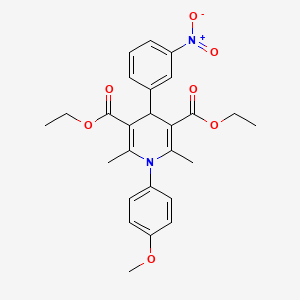
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893298.png)
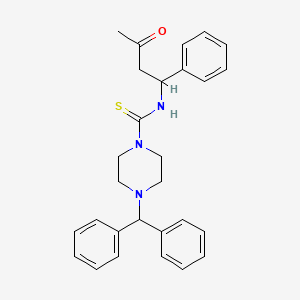
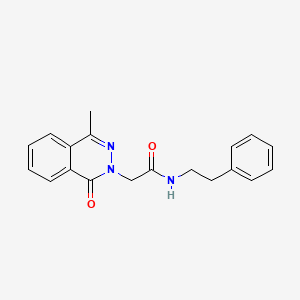
![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B10893307.png)
![(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
![4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893316.png)
![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(quinoxalin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10893347.png)
